3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that combines the structural features of triazole and benzothiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethylsulfanyl group adds unique chemical properties that can enhance its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with difluoromethylsulfanyl-containing reagents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in DMF at 100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding sulfides .
Scientific Research Applications
3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethylsulfanyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole ring but differs in the presence of a thiadiazine ring instead of benzothiazole.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazine: Another isomer with a different arrangement of the thiadiazine ring.
1,2,3-Triazolo[3,4-b][1,3]benzothiazole: Similar structure but with a different triazole ring arrangement.
Uniqueness
3-[(Difluoromethyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interactions with biological targets, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H5F2N3S2 |
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Molecular Weight |
257.3 g/mol |
IUPAC Name |
1-(difluoromethylsulfanyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
InChI |
InChI=1S/C9H5F2N3S2/c10-7(11)16-9-13-12-8-14(9)5-3-1-2-4-6(5)15-8/h1-4,7H |
InChI Key |
FELRBXJQSCZUBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SC(F)F)S2 |
Origin of Product |
United States |
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